

Technical Guide: 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS 17032-87-1)

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Compound of Interest

Compound Name: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No.: B060776

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** (CAS 170302-87-1), a substituted piperidine derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document compiles foundational chemical information, proposes plausible synthetic routes based on established organic chemistry principles, and discusses potential biological activities by drawing parallels with structurally related piperidine compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** is not readily available, its basic properties have been calculated and are listed by various chemical suppliers.

Property	Value	Source
CAS Number	170302-87-1	[Various Chemical Suppliers]
Molecular Formula	C ₈ H ₁₅ NO ₂	[1]
Molecular Weight	157.21 g/mol	[1]
IUPAC Name	1-[3-(hydroxymethyl)piperidin-1-yl]ethanone	[Various Chemical Suppliers]
Synonyms	N-Acetyl-3-piperidinemethanol	[Various Chemical Suppliers]
Physical State	Presumed to be a liquid or low-melting solid at room temperature	[Inference]

Note: Physical properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Proposed Synthetic Routes

Two primary synthetic pathways are proposed for the laboratory-scale preparation of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**. These are based on common and well-documented organic transformations.

Route A: N-acetylation of 3-Piperidinemethanol

This is the most direct approach, involving the acetylation of the secondary amine of 3-piperidinemethanol.

Reaction: 3-Piperidinemethanol + Acetylating Agent → **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**

Experimental Protocol:

- Materials: 3-Piperidinemethanol, acetic anhydride (or acetyl chloride), a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure:

- Dissolve 3-piperidinemethanol (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent and cool the mixture in an ice bath (0 °C).
- Add the acetylating agent (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product.

Route B: Reduction of 1-Acetylpiperidine-3-carboxylic acid

This route involves the initial N-acetylation of piperidine-3-carboxylic acid, followed by the reduction of the carboxylic acid moiety.

Reaction:

- Piperidine-3-carboxylic acid + Acetylating Agent → 1-Acetylpiperidine-3-carboxylic acid
- 1-Acetylpiperidine-3-carboxylic acid + Reducing Agent → **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**

Experimental Protocol:

- Step 1: N-acetylation of Piperidine-3-carboxylic acid
 - Follow a similar procedure as in Route A, using piperidine-3-carboxylic acid as the starting material.

- Step 2: Reduction of the Carboxylic Acid
 - Materials: 1-Acetylpiperidine-3-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).
 - Procedure:
 - Suspend or dissolve 1-acetylpiperidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the mixture to 0 °C and slowly add the reducing agent (1.5-2 equivalents).
 - After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).
 - Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water (Fieser workup for LAH).
 - Filter the resulting precipitate and wash with the solvent.
 - Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[2][3]} The potential therapeutic areas for derivatives of this class are broad.

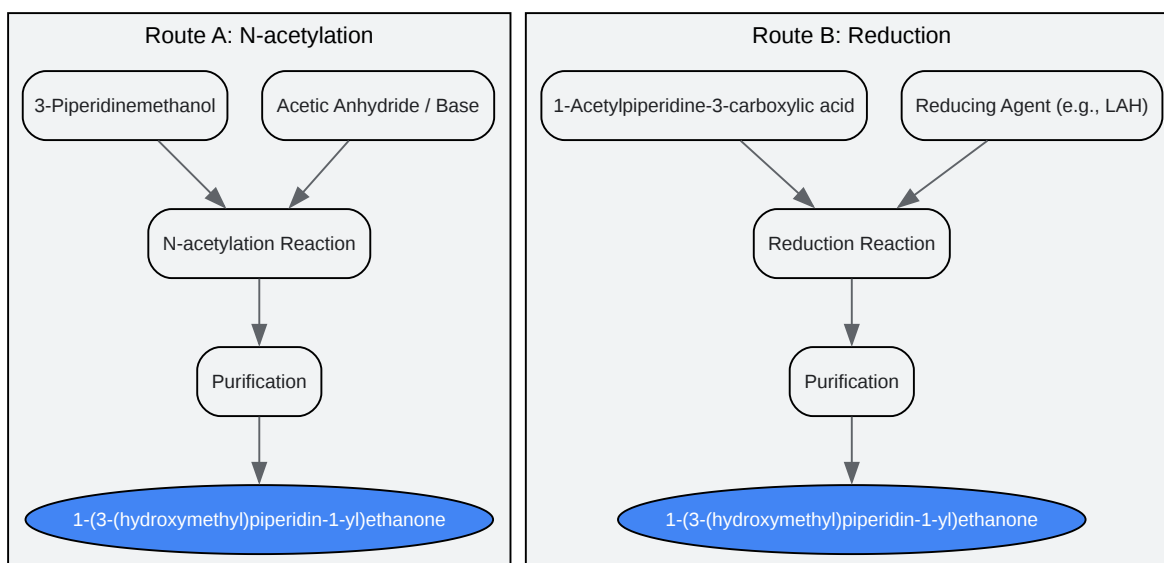
Potential Biological Activity	Examples from Related Piperidine Derivatives
Anticancer	Derivatives of piperidine have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. [4]
Antimicrobial	Certain piperidine-containing compounds exhibit antibacterial and antifungal properties. [4]
Neuroprotective	The piperidine nucleus is a core component of many drugs targeting the central nervous system, including those with neuroprotective effects. [4]
Enzyme Inhibition	Substituted piperidines have been developed as potent inhibitors of various enzymes, such as acetylcholinesterase.

Given the prevalence of piperidine derivatives as modulators of kinase signaling pathways in cancer, a hypothetical mechanism of action could involve the inhibition of a key cellular kinase.

Visualizations

Proposed Synthesis Workflow

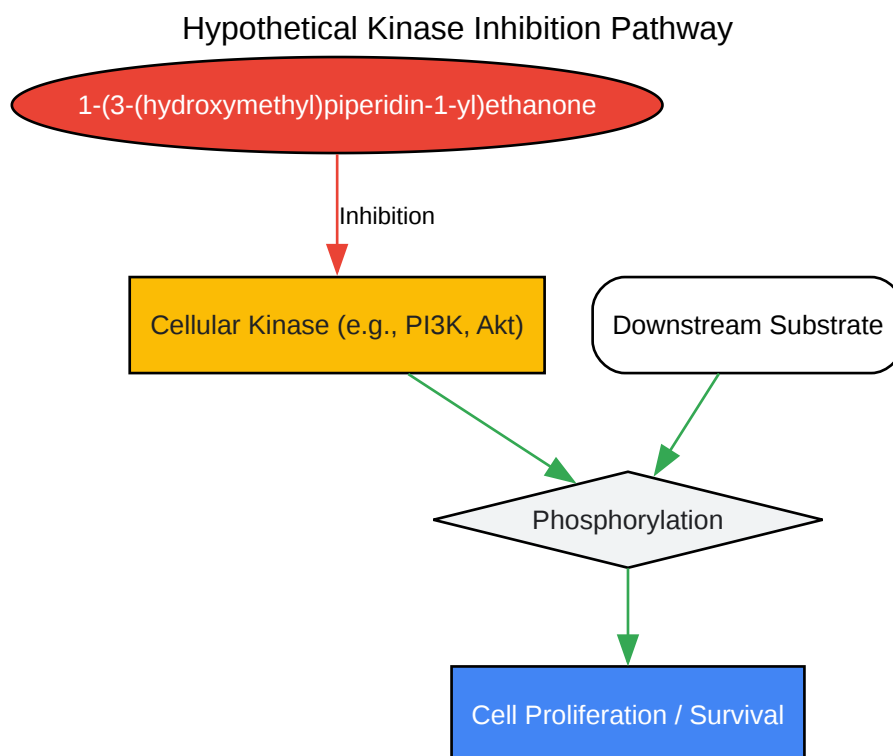
Proposed Synthesis Workflow



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Caption: Plausible synthetic routes to **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**.

Hypothetical Signaling Pathway Modulation



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a simple, yet potentially valuable, building block in medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a solid theoretical foundation for researchers. The proposed synthetic routes are robust and based on well-established methodologies. Furthermore, the known biological activities of related piperidine derivatives suggest that this compound and its analogues could be of interest for further investigation in various therapeutic areas. It is hoped that this technical guide will stimulate further research into this and similar molecules.

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